(2-Methylpiperidin-3-yl)methanol
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Overview
Description
(2-Methylpiperidin-3-yl)methanol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpiperidin-3-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the hydrogenation of 2-methyl-3-piperidone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum to facilitate the reduction of the precursor compound under controlled temperature and pressure conditions . The choice of catalyst and reaction conditions can significantly impact the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methylpiperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.
Major Products Formed
Oxidation: Formation of 2-methyl-3-piperidone or 2-methyl-3-piperidinecarboxaldehyde.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of halogenated piperidine derivatives.
Scientific Research Applications
(2-Methylpiperidin-3-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which lacks the methyl and hydroxyl groups.
2-Methylpiperidine: Similar structure but without the hydroxyl group.
3-Hydroxypiperidine: Similar structure but without the methyl group.
Uniqueness
(2-Methylpiperidin-3-yl)methanol is unique due to the presence of both a methyl group and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
(2-methylpiperidin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-7(5-9)3-2-4-8-6/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAYDZZFCLQTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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